molecular formula C10H12Br2O3 B14598116 Acetic acid;2,6-bis(bromomethyl)phenol CAS No. 60041-69-2

Acetic acid;2,6-bis(bromomethyl)phenol

Cat. No.: B14598116
CAS No.: 60041-69-2
M. Wt: 340.01 g/mol
InChI Key: MZGNVACJECJXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2,6-bis(bromomethyl)phenol is a chemical compound with the molecular formula C10H12Br2O3 It is known for its unique structure, which includes a phenol group substituted with two bromomethyl groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,6-bis(bromomethyl)phenol typically involves the bromination of 2,6-dimethylphenol followed by esterification with acetic acid. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,6-bis(bromomethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;2,6-bis(bromomethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2,6-bis(bromomethyl)phenol involves its reactivity towards various chemical reagents. The bromomethyl groups are particularly reactive, allowing for a wide range of chemical transformations. The phenol group can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2,6-bis(bromomethyl)phenol is unique due to the presence of both bromomethyl groups and an acetic acid moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies .

Properties

CAS No.

60041-69-2

Molecular Formula

C10H12Br2O3

Molecular Weight

340.01 g/mol

IUPAC Name

acetic acid;2,6-bis(bromomethyl)phenol

InChI

InChI=1S/C8H8Br2O.C2H4O2/c9-4-6-2-1-3-7(5-10)8(6)11;1-2(3)4/h1-3,11H,4-5H2;1H3,(H,3,4)

InChI Key

MZGNVACJECJXHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1)CBr)O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.